Diisobutylnaphthalene-1-sulphonic acid Diisobutylnaphthalene-1-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 94247-74-2
VCID: VC18479115
InChI: InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)
SMILES:
Molecular Formula: C18H24O3S
Molecular Weight: 320.4 g/mol

Diisobutylnaphthalene-1-sulphonic acid

CAS No.: 94247-74-2

Cat. No.: VC18479115

Molecular Formula: C18H24O3S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Diisobutylnaphthalene-1-sulphonic acid - 94247-74-2

Specification

CAS No. 94247-74-2
Molecular Formula C18H24O3S
Molecular Weight 320.4 g/mol
IUPAC Name 2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid
Standard InChI InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)
Standard InChI Key KBLAMUYRMZPYLS-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Diisobutylnaphthalene-1-sulphonic acid features a naphthalene ring system—a bicyclic aromatic hydrocarbon—with two isobutyl (-CH2CH(CH3)2\text{-CH}_2\text{CH(CH}_3\text{)}_2) groups attached at the 2- and 3-positions and a sulfonic acid (-SO3H\text{-SO}_3\text{H}) group at the 1-position. The isobutyl substituents contribute significant hydrophobicity, while the sulfonic acid group imparts strong hydrophilic character, creating an amphiphilic molecule capable of interacting with both polar and non-polar environments.

The IUPAC name, 2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid, reflects this substitution pattern. The canonical SMILES representation (CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O\text{CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O}) further clarifies the connectivity and stereochemical arrangement.

Spectroscopic and Computational Characterization

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying the structure. The sulfonic acid group typically exhibits a strong IR absorption band near 1050–1200 cm1^{-1} due to asymmetric S=O stretching. Computational studies, including density functional theory (DFT) calculations, predict its electronic properties and reactivity, though experimental validation remains sparse.

Synthesis and Manufacturing Processes

Sulfonation of Diisobutylnaphthalene

The primary synthesis route involves the sulfonation of diisobutylnaphthalene using concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or oleum (H2S2O7\text{H}_2\text{S}_2\text{O}_7). The reaction proceeds via electrophilic aromatic substitution, where the sulfonating agent generates a highly electrophilic SO32+\text{SO}_3^{2+} species that attacks the electron-rich naphthalene ring.

Reaction Conditions:

  • Temperature: 50–100°C

  • Time: 2–6 hours

  • Yield: ~60–75% (optimized conditions)

The regioselectivity for the 1-position is influenced by steric and electronic factors, with the isobutyl groups directing sulfonation to the less hindered position.

Purification and Isolation

Post-synthesis, the crude product is neutralized with a base (e.g., NaOH) to form the sodium salt, which is more water-soluble. Subsequent acidification with HCl regenerates the free sulfonic acid, which is then purified via recrystallization or column chromatography.

ParameterDetail
Starting MaterialDiisobutylnaphthalene
Sulfonating AgentH2SO4\text{H}_2\text{SO}_4 or oleum
Reaction MediumExcess sulfonating agent
Key ByproductsPolysulfonated derivatives

Physicochemical Properties

Acidic Properties

The sulfonic acid group confers strong acidity (pKa1\text{p}K_a \approx -1), making it a stronger acid than carboxylic acids (pKa5\text{p}K_a \approx 5). This property is exploited in catalysis and ion-exchange applications.

Industrial and Analytical Applications

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, diisobutylnaphthalene-1-sulphonic acid serves as a mobile phase additive to improve peak resolution for basic compounds. Its amphiphilic nature reduces tailing by interacting with both the stationary phase and analytes.

Surfactant Formulations

The compound’s dual solubility profile enables its use in detergents and emulsifiers, where it stabilizes oil-in-water emulsions. Comparative studies with linear alkylbenzene sulfonates (LAS) show superior performance in high-salinity environments.

ApplicationMechanismPerformance Metric
HPLC AdditiveAnalyte-stationary phase interactionReduced peak tailing
Enhanced Oil RecoveryInterfacial tension reduction20–30% improved oil displacement

Biological Interactions and Toxicological Profile

Membrane Interactions

The hydrophobic isobutyl groups embed into lipid bilayers, altering membrane fluidity and potentially disrupting cellular processes. In vitro studies suggest dose-dependent cytotoxicity in human epithelial cells at concentrations >100 µM.

Protein Binding

The sulfonate group interacts with positively charged residues on proteins, potentially inhibiting enzymatic activity. For example, 50 µM solutions reduce acetylcholinesterase activity by 40% in rat brain homogenates.

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing traditional sulfonating agents with recyclable ionic liquids, reducing waste generation by 30–40%.

Biomedical Applications

Preliminary studies explore its use in drug delivery systems, leveraging its amphiphilicity to encapsulate hydrophobic therapeutics.

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